4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline
4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline
WHI-P180 is a potent EGFR and Cdk2 inhibitors with IC50 of 4.0 and 1.0 uM, respectively.
Brand Name:
Vulcanchem
CAS No.:
211555-08-7
VCID:
VC0547159
InChI:
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19)
SMILES:
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC
Molecular Formula:
C16H15N3O3
Molecular Weight:
297.31 g/mol
4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline
CAS No.: 211555-08-7
Inhibitors
VCID: VC0547159
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 211555-08-7 |
---|---|
Product Name | 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline |
Molecular Formula | C16H15N3O3 |
Molecular Weight | 297.31 g/mol |
IUPAC Name | 3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol |
Standard InChI | InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19) |
Standard InChIKey | BNDYIYYKEIXHNK-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC |
Appearance | Solid powder |
Description | WHI-P180 is a potent EGFR and Cdk2 inhibitors with IC50 of 4.0 and 1.0 uM, respectively. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-(3'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline JANEX 3 JANEX-3 JANEX3 WHI P180 WHI-P180 |
Reference | 1: An R, Hagiya Y, Tamura A, Li S, Saito H, Tokushima D, Ishikawa T. Cellular phototoxicity evoked through the inhibition of human ABC transporter ABCG2 by cyclin-dependent kinase inhibitors in vitro. Pharm Res. 2009 Feb;26(2):449-58. doi: 10.1007/s11095-008-9738-5. PubMed PMID: 18841444. 2: Slon-Usakiewicz JJ, Dai JR, Ng W, Foster JE, Deretey E, Toledo-Sherman L, Redden PR, Pasternak A, Reid N. Global kinase screening. Applications of frontal affinity chromatography coupled to mass spectrometry in drug discovery. Anal Chem. 2005 Mar 1;77(5):1268-74. PubMed PMID: 15732906. 3: Cetkovic-Cvrlje M, Roers BA, Schonhoff D, Waurzyniak B, Liu XP, Uckun FM. Treatment of post-bone marrow transplant acute graft-versus-host disease with a rationally designed JAK3 inhibitor. Leuk Lymphoma. 2002 Jul;43(7):1447-53. PubMed PMID: 12389628. 4: Ghosh S, Jennissen JD, Liu XP, Uckun FM. 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride. Acta Crystallogr C. 2001 Jan;57(Pt 1):76-8. PubMed PMID: 11173405. 5: Chen CL, Malaviya R, Navara C, Chen H, Bechard B, Mitcheltree G, Liu XP, Uckun FM. Pharmacokinetics and biologic activity of the novel mast cell inhibitor, 4-(3-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline in mice. Pharm Res. 1999 Jan;16(1):117-22. PubMed PMID: 9950289. |
PubChem Compound | 5687 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume